3-Chloro-5-nitro-1H-indazole

Catalog No.
S1891917
CAS No.
4812-45-7
M.F
C7H4ClN3O2
M. Wt
197.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-nitro-1H-indazole

CAS Number

4812-45-7

Product Name

3-Chloro-5-nitro-1H-indazole

IUPAC Name

3-chloro-5-nitro-2H-indazole

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)

InChI Key

UOWPRWCAMGTPHI-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl

The exact mass of the compound 3-Chloro-5-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-5-nitro-1H-indazole (CAS: 4812-45-7) is a heterocyclic building block essential in medicinal chemistry. Its structure features an indazole core, a reactive chlorine atom at the 3-position, and an electron-withdrawing nitro group at the 5-position. This specific arrangement of functional groups makes it a crucial intermediate for synthesizing a range of biologically active compounds, particularly kinase inhibitors used in oncology research and development. The C3-chloro atom is a key site for nucleophilic aromatic substitution or cross-coupling reactions, while the C5-nitro group can be readily reduced to an amine, providing a second vector for molecular elaboration.

The precise 3-chloro, 5-nitro substitution pattern is critical and not interchangeable with other isomers or halides for most synthetic applications. Substituting with a positional isomer, such as 3-chloro-6-nitro-1H-indazole, fundamentally alters the electronic properties of the indazole ring. This change affects the reactivity of the C3-chloro group in nucleophilic aromatic substitution (SNA_r_) reactions and can lead to different regioselectivity in subsequent functionalization steps, resulting in entirely different final products. Similarly, replacing the chloro group with a bromo or iodo group changes the reaction kinetics in cross-coupling chemistries, impacting process parameters, catalyst choice, and raw material cost. Therefore, process protocols and target molecule structures validated with the 3,5-substituted isomer cannot be directly translated to other analogs.

Precursor Suitability: Validated Starting Material for Specific c-Met and VEGFR-2 Inhibitor Scaffolds

Patented synthesis routes for potent protein kinase inhibitors, such as c-Met and VEGFR-2 inhibitors, explicitly specify 3-chloro-5-nitro-1H-indazole as the required starting material. For example, in the synthesis of N-(4-((3-chloro-5-nitro-1H-indazol-1-yl)methyl)phenyl)acetamide derivatives, this specific isomer is required to achieve the target molecular architecture. The patent does not describe the use of other isomers like 3-chloro-4-nitro or 3-chloro-6-nitro-1H-indazole, indicating that these are not viable substitutes for producing the claimed, biologically active compounds.

Evidence DimensionSuitability as a synthetic precursor
Target Compound DataExplicitly named and used as the sole starting material in patented synthesis routes for specific kinase inhibitors.
Comparator Or BaselinePositional isomers (e.g., 3-chloro-4-nitro, 3-chloro-6-nitro-1H-indazole) are not used or validated in these specific routes.
Quantified DifferenceQualitatively distinct; only the target compound is validated for the synthesis of the final patented molecules.
ConditionsSynthesis of N-(4-((3-chloro-5-nitro-1H-indazol-1-yl)methyl)phenyl)acetamide derivatives as described in patent literature.

For researchers and manufacturers developing specific kinase inhibitors based on established literature, using any other isomer would be an unvalidated deviation, risking failure to produce the target compound.

Processability: Enables High-Yield Nucleophilic Aromatic Substitution for C3-Aminated Scaffolds

The C3-chloro group, activated by the C5-nitro substituent, undergoes efficient nucleophilic aromatic substitution (SNA_r_) with a variety of amines. In a documented synthesis, the reaction of 3-chloro-5-nitro-1H-indazole with 4-fluoroaniline proceeded to completion, affording the desired 3-(4-fluoroanilino)-5-nitro-1H-indazole in a 98% isolated yield. This high conversion demonstrates the compound's excellent processability and suitability as a precursor for diverse libraries of 3-amino-5-nitro-1H-indazole derivatives, which are common pharmacophores.

Evidence DimensionIsolated reaction yield
Target Compound Data98% yield
Comparator Or BaselineTypical synthetic steps often have yields of 70-90%; yields above 95% are considered excellent and indicate a highly efficient and clean transformation.
Quantified DifferenceApproaches quantitative conversion, minimizing waste and simplifying purification.
ConditionsReaction with 4-fluoroaniline in the presence of p-toluenesulfonic acid monohydrate in 2-pentanol at 120 °C.

High, reproducible yields in key bond-forming reactions reduce raw material costs, simplify downstream purification, and improve the overall efficiency of a multi-step synthesis campaign.

Cost-Effective Reactivity: Sufficient Activation of Chloro Group Avoids More Expensive Bromo-Analogs

In nucleophilic aromatic substitution, the reactivity of aryl halides is heavily influenced by the electron-withdrawing substituents. The C5-nitro group provides strong activation, making the C3-chloro atom a viable leaving group for high-yield substitutions. While a 3-bromo analog would be more reactive due to the lower C-Br bond energy, this is often unnecessary and economically disadvantageous. 3-Chloro-5-nitro-1H-indazole provides a balance of sufficient reactivity for key transformations (e.g., amination) while being a more cost-effective raw material compared to its bromo- or iodo- counterparts.

Evidence DimensionReactivity vs. Cost
Target Compound DataSufficiently reactive for high-yield SNA_r_ reactions due to electronic activation.
Comparator Or Baseline3-Bromo-5-nitro-1H-indazole (more reactive but typically higher cost) and 3-iodo-5-nitro-1H-indazole (most reactive but typically highest cost).
Quantified DifferenceNot applicable (procurement decision based on balancing sufficient reactivity with lower material cost).
ConditionsIndustrial and laboratory-scale synthesis planning where raw material cost is a key factor.

This compound occupies a procurement 'sweet spot', offering the reactivity needed for many critical synthetic steps without the premium cost of more reactive, but often over-specified, bromo- or iodo-containing intermediates.

Core Building Block for Validated Kinase Inhibitor Synthesis

This compound is the specified choice for replicating or building upon patented synthetic routes targeting specific c-Met and VEGFR-2 inhibitors, where using a positional isomer is not a viable option. Its use ensures that the resulting molecular scaffold matches that of the proven, biologically active target.

Efficient Production of 3-Amino-5-nitro-1H-indazole Libraries

The demonstrated high-yield performance in nucleophilic aromatic substitution makes this compound an ideal precursor for the efficient, cost-effective synthesis of diverse libraries of 3-amino-5-nitro-1H-indazoles. This is critical for structure-activity relationship (SAR) studies in drug discovery programs.

Development of Novel Therapeutics via Sequential Functionalization

This intermediate is well-suited for synthetic strategies that require sequential, regioselective functionalization. The C3-chloro position can be addressed first via substitution, followed by chemical modification of the C5-nitro group (e.g., reduction to an amine and subsequent acylation or alkylation), providing a reliable two-point diversification strategy.

XLogP3

2.3

Other CAS

4812-45-7

Wikipedia

Indazole, 3-chloro-5-nitro-

Dates

Last modified: 08-16-2023

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